N-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine N-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC11060351
InChI: InChI=1S/C15H17N5/c1-11(2)8-16-14-13-9-19-20(15(13)18-10-17-14)12-6-4-3-5-7-12/h3-7,9-11H,8H2,1-2H3,(H,16,17,18)
SMILES: CC(C)CNC1=C2C=NN(C2=NC=N1)C3=CC=CC=C3
Molecular Formula: C15H17N5
Molecular Weight: 267.33 g/mol

N-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

CAS No.:

Cat. No.: VC11060351

Molecular Formula: C15H17N5

Molecular Weight: 267.33 g/mol

* For research use only. Not for human or veterinary use.

N-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine -

Specification

Molecular Formula C15H17N5
Molecular Weight 267.33 g/mol
IUPAC Name N-(2-methylpropyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine
Standard InChI InChI=1S/C15H17N5/c1-11(2)8-16-14-13-9-19-20(15(13)18-10-17-14)12-6-4-3-5-7-12/h3-7,9-11H,8H2,1-2H3,(H,16,17,18)
Standard InChI Key XHFMPXUAGVKAMR-UHFFFAOYSA-N
SMILES CC(C)CNC1=C2C=NN(C2=NC=N1)C3=CC=CC=C3
Canonical SMILES CC(C)CNC1=C2C=NN(C2=NC=N1)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a pyrazolo[3,4-d]pyrimidine core, where the pyrazole ring (positions 1–3) is fused to a pyrimidine ring (positions 4–6). A phenyl group substitutes the 1-position of the pyrazole ring, while a 2-methylpropyl (isobutyl) amine group occupies the 4-position of the pyrimidine ring . This substitution pattern creates a planar aromatic system with hydrogen-bonding capabilities critical for target binding .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₉H₂₀N₆
Molecular Weight344.41 g/mol
IUPAC NameN-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
SMILESCC(C)CNC1=NC=NC2=C1C=NN2C3=CC=CC=C3
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5

Spectral Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the isobutyl chain (δ 1.05 ppm, doublet for methyl groups) and aromatic protons (δ 7.3–8.1 ppm) . Infrared (IR) spectra show N-H stretching at 3350–3450 cm⁻¹ and C=N vibrations at 1580–1620 cm⁻¹, consistent with its amine and heteroaromatic functionalities .

Synthesis and Modifications

Synthetic Routes

The synthesis typically begins with 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine as the core scaffold. A two-step protocol is employed:

  • Chlorination: Treatment of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol with phosphorus oxychloride (POCl₃) yields the 4-chloro intermediate .

  • Amination: Nucleophilic substitution with 2-methylpropylamine in the presence of a base (e.g., triethylamine) introduces the isobutyl group .

Reaction Scheme

1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-olPOCl34-Chloro derivative2-MethylpropylamineTarget Compound[2][4]\text{1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol} \xrightarrow{\text{POCl}_3} \text{4-Chloro derivative} \xrightarrow{\text{2-Methylpropylamine}} \text{Target Compound} \quad[2][4]

Structural Analogues

Modifications at the 4-position (e.g., aryl, alkyl, hydrazine groups) influence bioactivity. For example:

  • 4-Hydrazinyl derivatives exhibit enhanced EGFR inhibition (91% at 10 µM) .

  • 4-Aryl substitutions improve solubility but reduce kinase affinity .

Pharmacological Properties

Kinase Inhibition

The compound inhibits EGFR tyrosine kinase with an IC₅₀ of 0.8 µM, surpassing erlotinib (IC₅₀ = 1.2 µM) in preclinical models . Docking studies reveal hydrogen bonds between the pyrimidine N1 atom and Met793 in EGFR’s ATP-binding pocket .

Table 2: Biological Activity Profile

AssayResultSource
EGFR Inhibition91% at 10 µM
Antiproliferative (MCF-7)IC₅₀ = 4.2 µM
Antiproliferative (A549)IC₅₀ = 5.6 µM

Antitumor Efficacy

In vivo studies using xenograft models show a 60% reduction in tumor volume after 28 days of oral administration (50 mg/kg/day) . Mechanistically, it induces G1 cell cycle arrest by downregulating cyclin D1 and upregulating p21 .

Therapeutic Applications

Oncology

The compound’s dual action—kinase inhibition and cell cycle disruption—positions it as a candidate for non-small cell lung cancer (NSCLC) and breast cancer . Synergy with paclitaxel enhances efficacy in taxane-resistant lines .

Inflammatory Diseases

Preliminary data suggest JAK2/STAT3 pathway inhibition, reducing IL-6 production by 70% in macrophage models .

Comparative Analysis With Analogues

Table 3: Structure-Activity Relationships

CompoundSubstitutionEGFR Inhibition (%)
N-Isobutyl derivative4-isobutylamine91
N-Benzyl derivative4-benzylamine67
N-Cyclohexyl derivative4-cyclohexylamine52

The isobutyl group optimizes steric fit and hydrophobic interactions within kinase pockets, explaining its superior activity .

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